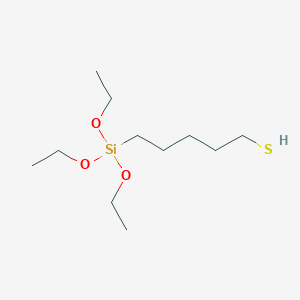![molecular formula C9H7Cl2NO3 B14511598 3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid CAS No. 62804-97-1](/img/structure/B14511598.png)
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid is an organic compound that belongs to the pyridine group It is characterized by the presence of a dichloropyridinyl group attached to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid typically involves the reaction of 2,6-dichloropyridine with but-2-enoic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloropyridinyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.
Aplicaciones Científicas De Investigación
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Triclopyr: An organic compound in the pyridine group used as a systemic foliar herbicide and fungicide.
3,5,6-Trichloro-2-pyridyloxyacetic acid: Another compound with similar structural features and applications.
Uniqueness
3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its dichloropyridinyl group and butenoic acid moiety contribute to its unique properties and make it a valuable compound for various scientific and industrial purposes.
Propiedades
Número CAS |
62804-97-1 |
|---|---|
Fórmula molecular |
C9H7Cl2NO3 |
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
3-(2,6-dichloropyridin-3-yl)oxybut-2-enoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c1-5(4-8(13)14)15-6-2-3-7(10)12-9(6)11/h2-4H,1H3,(H,13,14) |
Clave InChI |
CEXGNWWZNBLVBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)O)OC1=C(N=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)

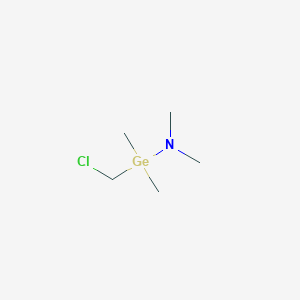


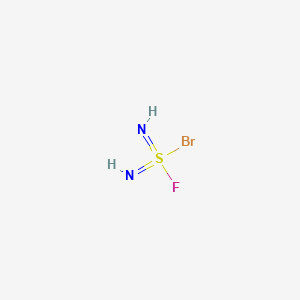

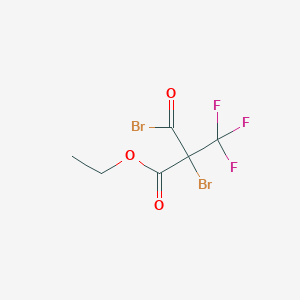
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
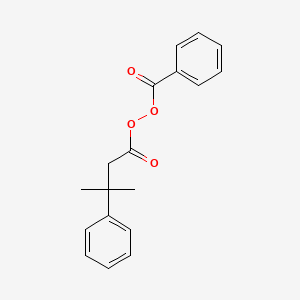


![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
